molecular formula C5H4BrIN2O B6361185 3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde CAS No. 1807546-65-1

3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No. B6361185
CAS RN: 1807546-65-1
M. Wt: 314.91 g/mol
InChI Key: ZDKNNLGUDTVOCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Recent research by Pearce and colleagues describes an unique fragment combination mode [NC] + [CC] + [N] that produces multi-substituted Pyrazoles .


Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A silver-mediated [3 + 2] cycloaddition of N -isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde include a boiling point of 291.1±20.0 C at 760 mmHg . It has a density of 1.585 g/mL at 25 °C .

Mechanism of Action

The mechanism of action of 3BIMPC is not yet fully understood. It is believed to be a pro-drug, which is metabolized in the body to produce active metabolites. These active metabolites are believed to interact with various enzymes and receptors in the body, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3BIMPC have been studied in detail. It is known to have anti-inflammatory and analgesic effects, as well as anti-cancer effects. It has been shown to inhibit the activity of various enzymes, such as cyclooxygenases and lipoxygenases, which are involved in the inflammation process. It has also been shown to inhibit the activity of various kinases, such as protein kinase C and mitogen-activated protein kinase. These effects are believed to be mediated by the active metabolites of 3BIMPC.

Advantages and Limitations for Lab Experiments

The advantages of using 3BIMPC in lab experiments include its high reactivity, its low cost, and its availability. It can be easily synthesized in the lab, and its reactivity makes it a useful reagent for organic syntheses. Its low cost and availability make it a good choice for lab experiments. The main limitation of using 3BIMPC in lab experiments is its toxicity. It is a highly toxic compound and must be handled with caution.

Future Directions

The future directions of 3BIMPC research include further studies into its biochemical and physiological effects, its mechanism of action, and its potential therapeutic applications. Further studies into its biochemical and physiological effects could lead to the development of new drugs and treatments. Further studies into its mechanism of action could lead to the development of more effective drugs and treatments. Finally, further studies into its potential therapeutic applications could lead to the development of new drugs and treatments for various diseases and conditions.

Synthesis Methods

3BIMPC is synthesized through the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with bromine and iodine. The reaction is carried out in a one-pot synthesis in the presence of a base and a catalyst. The reaction is carried out in a solvent such as ethanol, methanol, or dimethylformamide (DMF). The reaction is carried out at room temperature and takes around 1-2 hours to complete. The yield of 3BIMPC is typically around 80-90%.

Scientific Research Applications

3BIMPC is widely used in various scientific research applications, such as organic synthesis, medicinal chemistry, and drug discovery. It is used in the synthesis of various organic compounds, such as pyrazoles and other heterocyclic compounds. It is also used as a building block in the synthesis of various pharmaceuticals, such as antifungals, antibiotics, and anti-inflammatory drugs. 3BIMPC is also used in the synthesis of various enzyme inhibitors, such as caspase inhibitors and protease inhibitors.

properties

IUPAC Name

5-bromo-4-iodo-2-methylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrIN2O/c1-9-3(2-10)4(7)5(6)8-9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKNNLGUDTVOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)Br)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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